molecular formula C26H32N2O B11220730 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11220730
M. Wt: 388.5 g/mol
InChI Key: XAKSQEIVANRQFD-UHFFFAOYSA-N
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Description

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is known for its unique structural features, which include a biphenyl group and a hexyl-substituted cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.

    Cyclohexyl Group Introduction: The hexyl-substituted cyclohexyl group can be introduced through a Grignard reaction, where a hexylmagnesium bromide reacts with a cyclohexanone derivative.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring. This can be achieved through a cyclization reaction between a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to bind to proteins, enzymes, or nucleic acids, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the biphenyl and hexylcyclohexyl groups, resulting in different chemical properties.

    3-(4-Hexylcyclohexyl)-1,2,4-oxadiazole: Lacks the biphenyl group, affecting its ability to participate in π-π stacking interactions.

    5-(Biphenyl-4-yl)-1,2,4-oxadiazole: Lacks the hexylcyclohexyl group, influencing its hydrophobicity and overall molecular interactions.

Uniqueness

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is unique due to the combination of its biphenyl and hexylcyclohexyl groups. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, π-π stacking interactions, and the ability to form complex molecular architectures. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-hexylcyclohexyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H32N2O/c1-2-3-4-6-9-20-12-14-23(15-13-20)25-27-26(29-28-25)24-18-16-22(17-19-24)21-10-7-5-8-11-21/h5,7-8,10-11,16-20,23H,2-4,6,9,12-15H2,1H3

InChI Key

XAKSQEIVANRQFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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